molecular formula C20H6Br2N2O9-2 B1242014 Eosin b diphenol CAS No. 56360-46-4

Eosin b diphenol

Cat. No. B1242014
CAS RN: 56360-46-4
M. Wt: 578.1 g/mol
InChI Key: ZBQZBWKNGDEDOA-UHFFFAOYSA-L
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Description

Synthesis Analysis

Eosin Y, a xanthene dye, is recognized for its role in photoredox catalysis due to its photophysical properties. It has been applied in various synthetic applications as an alternative to traditional inorganic transition metal photocatalysts, highlighting its cost-effectiveness and availability (Durga Prasad Hari & B. König, 2014).

Molecular Structure Analysis

The molecular structure of Eosin B and similar dyes is characterized by the presence of xanthene as the core structure, with various substituents that influence their photophysical behavior. For example, Eosin Y and Eosin B differ in their substituents, affecting their absorption and emission properties and their interaction with solvents and other molecules (P. Fita, M. Fedoseeva, & E. Vauthey, 2011).

Chemical Reactions and Properties

Eosin compounds can participate in various chemical reactions, including photoredox catalysis. Their ability to act as photoredox catalysts under visible light has been demonstrated in the synthesis of complex molecules. The photophysical properties of Eosin B, such as its excited-state dynamics and interaction with solvents, are crucial for understanding its reactivity and applications in catalysis and other chemical transformations (Durga Prasad Hari & B. König, 2011).

Physical Properties Analysis

The physical properties of Eosin dyes, including Eosin B, are significantly influenced by their molecular structure. Factors such as solvent polarity and the presence of specific functional groups affect their absorption and emission spectra, fluorescence lifetimes, and quantum yields. These properties are essential for their application in spectroscopy and as probes in various analytical techniques (Douglas Vanzin et al., 2016).

Chemical Properties Analysis

Eosin B and related compounds exhibit unique chemical properties that make them suitable for use in a wide range of applications. Their ability to form complexes with various molecules, their photostability, and their reactivity under light irradiation are crucial for their roles in photoredox catalysis, dye-sensitized solar cells, and as fluorescent markers in biological research (V. Srivastava & Praveen P. Singh, 2017).

Scientific Research Applications

Analytical Applications in Chemistry

Eosin Y, a xanthene dye closely related to Eosin B, is utilized in various analytical methods for the quantitative determination of pharmaceutical compounds, heavy metals, surfactants, and proteins. The methods often involve forming association complexes in buffered aqueous solutions, highlighting its role as a probe in analytical chemistry (Derayea & Nagy, 2018).

Photoredox Catalysis in Organic Synthesis

Eosin Y serves as a photoredox catalyst in organic synthesis, especially useful due to its low cost and availability. It's been applied in various synthetic applications, reflecting its significance in the field of photoredox catalysis (Hari & König, 2014).

Photophysical Studies

Eosin B has been studied for its photophysical properties in various solvents. Investigations into its excited-state lifetime have revealed insights into the hydrogen-bonding properties of the environment, providing potential applications in studying liquid interfaces (Fita, Fedoseeva, & Vauthey, 2011).

Photocatalytic Degradation

Eosin Y, another xanthene dye, has been used in the photocatalytic degradation of organic molecules in aqueous solutions. This process is significant in environmental remediation and understanding the kinetics of photocatalytic reactions (Poulios, Micropoulou, Panou, & Kostopoulou, 2003).

Biomaterial Applications

Eosin Y has been incorporated into poly(iminocarbonates) as a dye for biomaterial applications. Its integration into polymers demonstrates its potential in controlled release systems and biomedical applications (Kohn & Langer, 1986).

properties

IUPAC Name

4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQZBWKNGDEDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971798
Record name 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eosin b diphenol

CAS RN

56360-46-4
Record name 4′,5′-Dibromo-2′,7′-dinitrofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56360-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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